molecular formula C10H12INO B2561928 4-iodo-N-propylbenzamide CAS No. 39887-30-4

4-iodo-N-propylbenzamide

Cat. No.: B2561928
CAS No.: 39887-30-4
M. Wt: 289.116
InChI Key: ULDHRDTVZHGVAG-UHFFFAOYSA-N
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Description

4-Iodo-N-propylbenzamide is a chemical compound with the molecular formula C10H12INO and a molecular weight of 289.12 g/mol It is an iodinated benzamide derivative, which means it contains an iodine atom attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-propylbenzamide typically involves the iodination of a benzamide precursor. One common method involves the reaction of 4-iodobenzoic acid with thionyl chloride to form 4-iodobenzoyl chloride. This intermediate is then reacted with propylamine to yield this compound . The reaction conditions usually involve heating and the use of solvents such as thionyl chloride and propylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N-propylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amine derivatives.

Scientific Research Applications

4-Iodo-N-propylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving iodinated compounds and their biological effects.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iodo-N-propylbenzamide involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence its binding to biological molecules. The benzamide structure allows it to interact with various enzymes and receptors, potentially affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-N-methylbenzamide: Similar structure but with a methyl group instead of a propyl group.

    4-Iodo-N-ethylbenzamide: Similar structure but with an ethyl group instead of a propyl group.

    4-Iodo-N-butylbenzamide: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

4-Iodo-N-propylbenzamide is unique due to its specific propyl group, which can influence its chemical reactivity and biological interactions. The presence of the iodine atom also imparts distinct properties, such as increased molecular weight and potential for radiolabeling.

Properties

IUPAC Name

4-iodo-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDHRDTVZHGVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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